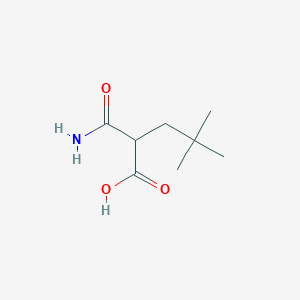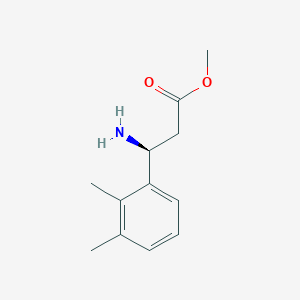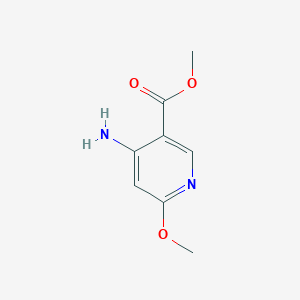
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an ethoxy linkage. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino alcohol is then esterified with methyl 3-bromopropanoate in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Produces the free amino compound.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Methyl 3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its specific structure, which includes an ethoxy linkage and a tert-butoxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Propiedades
Fórmula molecular |
C11H21NO5 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-6-8-16-7-5-9(13)15-4/h5-8H2,1-4H3,(H,12,14) |
Clave InChI |
ZSWXQSWRPOZMSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)
![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)



![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
